molecular formula C20H29ClN2O2 B11382198 2-(2-Chlorophenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone

2-(2-Chlorophenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone

Cat. No.: B11382198
M. Wt: 364.9 g/mol
InChI Key: ADBXCDZKAHPWCX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone: . It consists of a phenyl group, a piperidine ring, and a chlorophenoxy moiety.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-chlorophenol with 1-(2-bromoethyl)piperidine, followed by cyclization to form the piperidine ring . The chlorophenoxy group is then introduced via an appropriate chlorination reaction.

Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps. specific industrial protocols are proprietary and may not be publicly available.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or other oxygenated derivatives.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: The chlorine atom in the chlorophenoxy group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Chlorination: Chlorine gas or chlorinating agents (e.g., thionyl chloride) can introduce the chlorophenoxy group.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.

    Cyclization: Acidic conditions promote cyclization of the piperidine ring.

Major Products: The major products depend on the specific reaction conditions and reagents used. Potential products include ketones, alcohols, and substituted derivatives.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Researchers explore its derivatives for potential drug development.

Biology and Medicine:

    Pharmacology: Investigating its effects on biological systems.

    Neuroscience: Piperidine derivatives often exhibit neuroactive properties.

Industry:

    Fine Chemicals: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to its phenyl and piperidine moieties.

Comparison with Similar Compounds

While this compound shares structural features with other piperidine derivatives, its unique combination of a chlorophenoxy group and a phenyl ring sets it apart. Similar compounds include 1-Trifluoroacetyl piperidine and 2-Phenyl-1-(piperidin-1-yl)ethanone .

Properties

Molecular Formula

C20H29ClN2O2

Molecular Weight

364.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C20H29ClN2O2/c21-18-9-2-3-10-19(18)25-16-20(24)23-14-7-4-8-17(23)11-15-22-12-5-1-6-13-22/h2-3,9-10,17H,1,4-8,11-16H2

InChI Key

ADBXCDZKAHPWCX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2CCCCN2C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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